2-(Difluoromethyl)-1,3,5-trifluorobenzene

Beschreibung

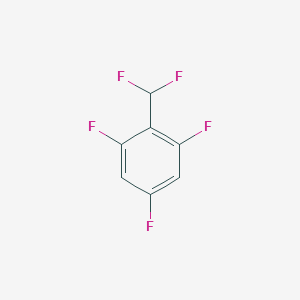

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(difluoromethyl)-1,3,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBTXMURKRFVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592954 | |

| Record name | 2-(Difluoromethyl)-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214338-85-8 | |

| Record name | 2-(Difluoromethyl)-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for the Construction of 2 Difluoromethyl 1,3,5 Trifluorobenzene and Its Derivatives

Synthesis of Key Fluorinated Aromatic Precursors

The foundation for synthesizing 2-(difluoromethyl)-1,3,5-trifluorobenzene lies in the efficient preparation of its core aromatic precursor, 1,3,5-trifluorobenzene (B1201519).

Preparation of 1,3,5-Trifluorobenzene as a Core Building Block

One established procedure involves heating 1,3,5-trichlorobenzene (B151690) with potassium fluoride (B91410) (KF) in a polar aprotic solvent such as sulpholane. chemicalbook.com The reaction can be facilitated by the use of a catalyst. For instance, a mixture of 1,3,5-trichlorobenzene, dry KF, and a catalyst in sulpholane can be heated in an autoclave to produce 1,3,5-trifluorobenzene. chemicalbook.com This process typically yields a mixture of the desired product along with partially fluorinated intermediates like difluorochlorobenzene, which can be separated by distillation. chemicalbook.com

Another approach utilizes a phase transfer catalyst in conjunction with anhydrous potassium fluoride or sodium fluoride to promote the reaction with 1,3,5-trichlorobenzene. guidechem.com The reaction mixture is heated to reflux, followed by removal of the solvent and purification of the product by steam distillation and extraction. guidechem.com The use of ultrasonic irradiation has also been explored to enhance the reaction rate and efficiency. guidechem.com

The Balz-Schiemann reaction offers an alternative route, starting from an aromatic amine. This method involves diazotization of the amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. researchgate.net A greener approach to this reaction has been developed using ionic liquids as the reaction medium, which simplifies the process, reduces waste, and allows for the recycling of the ionic liquid. researchgate.net

Halogen Exchange Reactions in Fluorobenzene (B45895) Synthesis

Halogen exchange (Halex) reactions are a cornerstone in the synthesis of fluorinated aromatic compounds. google.com This method involves the substitution of a halogen, typically chlorine or bromine, with fluorine. The Swarts reaction, a classic example of a Halex reaction, employs metal fluorides like antimony trifluoride (SbF₃) to replace other halogens with fluorine. youtube.com

In the context of preparing precursors for this compound, Halex reactions are pivotal. For instance, the synthesis of 1,3,5-trifluorobenzene from 1,3,5-trichlorobenzene is a direct application of this methodology. guidechem.comguidechem.comchemicalbook.com The efficiency of these reactions is often dependent on the choice of the fluorinating agent, solvent, and catalyst. guidechem.comchemicalbook.com While potassium fluoride is a common choice, other fluoride sources can also be employed. guidechem.com

Vapor-phase fluorination using hydrogen fluoride (HF) gas is another industrial-scale method for producing fluorobenzenes through chlorine-fluorine exchange. google.com This process can be carried out in a continuous or batch manner and often involves the use of a fluorination catalyst to enhance conversion and selectivity. google.com

The use of boron trihalides has also been explored for mediating halogen exchange reactions, offering a way to functionalize otherwise inert C-F bonds. nsf.gov

Direct Difluoromethylation Strategies of Aromatic Rings

Once the fluorinated aromatic precursor is obtained, the next critical step is the introduction of the difluoromethyl (CF₂H) group. Direct C-H difluoromethylation of aromatic rings has emerged as a powerful and atom-economical strategy, avoiding the need for pre-functionalized starting materials.

Photocatalytic Difluoromethylation of (Hetero)aromatic Compounds

Photocatalysis has revolutionized organic synthesis by enabling reactions under mild and environmentally benign conditions. nih.govmdpi.com Visible-light-mediated photocatalysis is particularly attractive for the difluoromethylation of (hetero)aromatic compounds. nih.govmdpi.comresearchgate.net These reactions typically involve the generation of a difluoromethyl radical from a suitable precursor, which then reacts with the aromatic substrate. researchgate.net

A variety of photocatalysts, such as ruthenium and iridium complexes, as well as organic dyes, can be employed to initiate the reaction upon irradiation with visible light. mdpi.comresearchgate.net The process often involves a single-electron transfer (SET) mechanism where the excited photocatalyst interacts with the difluoromethylating agent to generate the key radical intermediate. mdpi.comresearchgate.net This strategy has been successfully applied to a broad range of aromatic and heteroaromatic compounds. researchgate.netnih.govacs.org The development of dual-active-centered covalent organic frameworks (COFs) as photocatalysts has shown to enhance the efficiency of direct C-H difluoromethylation of heterocycles by promoting charge separation. nih.govacs.org

Visible-Light-Driven Difluoromethylation Approaches

Visible-light-driven difluoromethylation represents a significant advancement in the synthesis of difluoromethylated arenes. rsc.orgresearchgate.net These methods often operate under metal-free conditions, further enhancing their appeal from an environmental and cost perspective. nih.gov

One approach involves the use of a shelf-stable and readily available difluoromethylthiolating reagent, which upon visible light irradiation, can directly introduce a difluoromethylthio group onto arenes. nih.gov Another strategy utilizes arene diazonium tetrafluoroborates as the aromatic partner in a radical addition reaction with an α-aryl-β,β-difluoroenol silyl (B83357) ether, initiated by a small amount of a photocatalyst and a short exposure to light. rsc.org These reactions are often characterized by their mild conditions and broad substrate scope. rsc.orgnih.gov

Site-Selective C-H Difluoromethylation of Arenes

Controlling the regioselectivity of C-H functionalization is a major challenge in organic synthesis. sci-hub.se Several strategies have been developed to achieve site-selective C-H difluoromethylation of arenes, allowing for the precise installation of the CF₂H group at a desired position on the aromatic ring.

One powerful approach involves the use of directing groups, which coordinate to a transition metal catalyst and guide the functionalization to a specific C-H bond, often at the ortho position. rsc.org However, recent advancements have enabled meta- and para-selective C-H difluoromethylation. sci-hub.sersc.orgnih.gov For instance, ruthenium catalysts have been developed for meta-selective C-H difluoromethylation of arenes bearing various directing groups. rsc.org By switching the catalyst system, for example to an iron-based catalyst, the selectivity can be altered from meta to para. sci-hub.senih.gov These methods are highly valuable for the late-stage functionalization of complex molecules, including pharmaceuticals and bioactive compounds. rsc.orgresearchgate.net

Indirect and Tandem Methodologies for Difluoromethyl Group Introduction

The incorporation of a difluoromethyl group onto an aromatic ring can be achieved through various indirect and tandem methodologies, which often involve the in situ generation of a reactive difluoromethyl species. These methods provide versatile pathways to a wide array of difluoromethylated compounds.

Utilization of Difluorocarbene Precursors in Organic Synthesis

Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a valuable C1 source for creating difluoromethyl groups. beilstein-journals.org It is typically generated from various precursors under specific reaction conditions. chemicalbook.com Common precursors include chlorodifluoromethane (B1668795) (HCClF2), bromodifluoromethane (B75531) (HBrCF2), and trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA). beilstein-journals.org The general approach involves the reaction of the in situ-generated difluorocarbene with a nucleophile, such as a phenoxide, to form a difluoromethyl ether. chemicalbook.com

The reactivity of difluorocarbene is characterized by its electrophilic nature, allowing it to readily participate in cycloaddition reactions and insertions into C-H bonds. beilstein-journals.org The synthesis of gem-difluorocyclopropanes from alkenes is a classic application of difluorocarbene. beilstein-journals.org More relevant to the synthesis of aryl-CF2H compounds, difluorocarbene can be trapped by arenes or heteroarenes, although this often requires specific activation of the aromatic system.

A variety of reagents have been developed to generate difluorocarbene under milder conditions, avoiding the harsh temperatures often required for pyrolysis methods. chemicalbook.com These include reagents like (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF2Cl), which can be activated by a chloride ion source.

Metal-Catalyzed Difluoromethylation Reactions

Transition metal catalysis offers a powerful and efficient means of forging carbon-difluoromethyl (C-CF2H) bonds, often with high functional group tolerance and under mild conditions. sigmaaldrich.com These methods typically involve the cross-coupling of an aryl halide or a related precursor with a difluoromethylating agent.

Copper-Catalyzed Reactions: Copper-catalyzed difluoromethylation has been a subject of significant research. One approach involves the use of α-silyldifluoroacetates in the presence of a copper(I) catalyst, which can react with aryl iodides. sigmaaldrich.com Another strategy employs a difluoromethylzinc reagent, [(DMPU)2Zn(CF2H)2], which can undergo transmetalation with a copper catalyst to form a reactive copper-difluoromethyl species. This species can then couple with aryl iodides.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. In the context of difluoromethylation, palladium can catalyze the reaction of aryl halides with difluoromethyl sources. For instance, a dual palladium/silver catalyst system has been reported for the direct difluoromethylation of aryl bromides and iodides with (trimethylsilyl)difluoromethane (TMSCF2H). Palladium has also been employed to catalyze the difluoromethylation of arylboronic acids using difluorocarbene precursors.

Nickel-Catalyzed Reactions: Nickel, being a more earth-abundant and cost-effective metal, has emerged as an attractive alternative to palladium. Nickel catalysts have been successfully used in the difluoromethylation of aryl iodides, bromides, and triflates at room temperature using a stable difluoromethyl zinc reagent. google.comottokemi.com

Iron-Catalyzed Reactions: Iron-catalyzed cross-coupling reactions provide an even more sustainable approach. A mild and broadly applicable iron-catalyzed protocol for the difluoromethylation of diaryl zinc reagents has been developed using difluoromethyl 2-pyridyl sulfone as the difluoromethyl source.

| Metal Catalyst | Difluoromethyl Source | Substrate | Key Features |

|---|---|---|---|

| Copper | α-silyldifluoroacetates, [(DMPU)2Zn(CF2H)2] | Aryl iodides | Catalytic in copper, mild conditions. sigmaaldrich.com |

| Palladium | TMSCF2H, Difluorocarbene precursors | Aryl bromides, iodides, boronic acids | Dual catalyst systems, broad substrate scope. |

| Nickel | [(DMPU)2Zn(CF2H)2] | Aryl iodides, bromides, triflates | Room temperature reactions, use of a stable zinc reagent. google.comottokemi.com |

| Iron | Difluoromethyl 2-pyridyl sulfone | Diaryl zinc reagents | Earth-abundant metal, mild conditions. |

Electrophilic, Nucleophilic, and Radical Difluoromethylation Strategies

The introduction of the difluoromethyl group can be approached from three fundamental perspectives of reactivity: electrophilic, nucleophilic, and radical difluoromethylation.

Electrophilic Difluoromethylation: In this strategy, a reagent that delivers an electrophilic "CF2H+" equivalent reacts with a nucleophilic substrate. While less common than nucleophilic methods, some reagents have been developed for this purpose. For instance, hypervalent iodine reagents bearing a difluoromethyl group can act as electrophilic difluoromethylating agents.

Nucleophilic Difluoromethylation: This is a widely employed strategy where a nucleophilic "CF2H-" source reacts with an electrophilic substrate. nist.gov A common approach involves the deprotonation of a difluoromethyl-containing compound to generate a transient carbanion, which is then trapped by an electrophile. nist.gov Difluoromethyl phenyl sulfone (PhSO2CF2H) is a frequently used precursor for generating a nucleophilic difluoromethyl species upon treatment with a base. nih.gov Another approach utilizes difluoromethylated organometallic reagents, such as the previously mentioned difluoromethylzinc and difluoromethylcopper species. google.com

Radical Difluoromethylation: This method involves the generation of a difluoromethyl radical (•CF2H), which then reacts with a suitable substrate. Radical difluoromethylation has emerged as a powerful tool due to its mild reaction conditions and excellent functional group compatibility. A variety of precursors have been developed to generate the difluoromethyl radical, often through photoredox catalysis or with the use of radical initiators. These methods are particularly effective for the C-H difluoromethylation of heteroarenes.

Synthesis of this compound and Analogous Compounds

The synthesis of the specific target compound, this compound, and its analogues relies on the application of the general methodologies described above to appropriately substituted precursors.

Specific Synthetic Routes to the Core Compound and its Halogenated Analogues

Another conceivable route would be the de novo construction of the aromatic ring, although this is generally less efficient for late-stage functionalization. The synthesis of the 1,3,5-trifluorobenzene core itself can be achieved by the halogen exchange of 1,3,5-trichlorobenzene with a fluoride source, such as potassium fluoride, at high temperatures.

The synthesis of halogenated analogues would follow similar logic, starting from a differently halogenated benzene (B151609) derivative. For example, the synthesis of a bromo-substituted analogue could start from a dibromo-trifluorobenzene precursor, followed by a selective difluoromethylation reaction.

Functional Group Compatibility in Difluoromethylation Reactions

A key advantage of modern difluoromethylation methods, particularly those that are metal-catalyzed or proceed via radical pathways, is their tolerance for a wide range of functional groups. ottokemi.com This is crucial for the late-stage functionalization of complex molecules, which is often a requirement in drug discovery.

Many metal-catalyzed difluoromethylation reactions can be performed in the presence of esters, ketones, amides, and even unprotected hydroxyl groups. ottokemi.com For instance, nickel-catalyzed difluoromethylation of aryl triflates has been shown to be compatible with various functional groups. google.com Similarly, radical difluoromethylation methods often exhibit excellent functional group tolerance, allowing for the direct C-H difluoromethylation of heteroarenes containing sensitive functionalities.

| Methodology | Tolerated Functional Groups | Potentially Incompatible Groups |

|---|---|---|

| Nickel-Catalyzed Cross-Coupling google.comottokemi.com | Esters, ketones, amides, ethers | Highly acidic protons, strongly coordinating groups |

| Radical C-H Difluoromethylation | A wide range including alcohols, amines, and esters | Electron-rich double bonds (can undergo side reactions) |

| Nucleophilic Difluoromethylation (using PhSO2CF2H) nih.gov | Ethers, halides | Aldehydes, ketones (can react with the nucleophile) |

Reactivity Profiles and Mechanistic Investigations of 2 Difluoromethyl 1,3,5 Trifluorobenzene

Carbon-Fluorine Bond Activation in Fluorinated Arenes

The activation and subsequent functionalization of the remarkably strong C-F bond in fluoroarenes is a significant challenge in synthetic chemistry. The high bond dissociation energy and polarity of the C-F bond necessitate the use of highly reactive reagents or catalysts. Research in this area has led to the development of several strategies for C-F bond cleavage, which are applicable to polyfluorinated systems like 2-(difluoromethyl)-1,3,5-trifluorobenzene.

Transition-Metal-Catalyzed C-F Bond Cleavage

Transition-metal complexes have emerged as powerful tools for the activation of C-F bonds. nih.gov The general mechanism often involves the oxidative addition of the C-F bond to a low-valent metal center. The outcome of the competition between C-F and C-H bond activation is heavily dependent on the metal used. nih.gov For instance, nickel complexes with N-heterocyclic carbene ligands have shown a preference for C-F activation in partially fluorinated benzenes. whiterose.ac.uk

The reactivity of fluorinated arenes in these catalytic systems is influenced by the number and position of fluorine substituents. The presence of multiple fluorine atoms, as in this compound, is expected to enhance the propensity for C-F bond activation due to the increased electrophilicity of the aromatic ring.

Hydrodefluorination Reactions of Fluoroaromatics

Hydrodefluorination (HDF) is a chemical process that replaces a fluorine atom with a hydrogen atom. This transformation is particularly useful for the synthesis of partially fluorinated aromatics, which can be challenging to prepare by other means. Various catalytic systems have been developed for the HDF of fluoroaromatics, including those based on transition metals and organophotoredox catalysts. acs.orgacs.org

In the context of this compound, HDF could potentially occur at one of the C-F bonds on the aromatic ring or at the difluoromethyl group. The regioselectivity of this reaction would be influenced by the reaction conditions and the catalyst employed. For instance, nickel-catalyzed HDF of perfluoroalkyl arenes has been shown to proceed via benzylic HDF followed by homobenzylic reactions. acs.orgchemistryviews.org This suggests that the difluoromethyl group in the target molecule could be susceptible to HDF under certain conditions.

Borylation of Fluorinated Arenes (e.g., Monodefluoroborylation)

The borylation of fluorinated arenes represents a valuable method for the synthesis of fluorinated arylboronates, which are versatile building blocks in cross-coupling reactions. This transformation can proceed through different mechanisms, including nucleophilic aromatic substitution (SNA_r) and metal-catalyzed C-F activation.

A notable example is the reaction of polyfluorinated benzenes with the boron-centered nucleophile B(CN)₃²⁻, which leads to the substitution of a fluorine atom with a tricyanoborate group. acs.org The rate of this reaction is dependent on the number of fluorine substituents on the benzene (B151609) ring. Iridium-catalyzed borylation of 1,3,5-trifluorobenzene (B1201519) has been shown to yield mono- or triborylated products depending on the stoichiometry of the reagents, with a preference for C-H over C-F activation. chemistryviews.org For this compound, borylation could potentially occur at a C-F bond on the ring or at a C-H bond, with the outcome depending on the specific catalytic system employed.

Carbon-Hydrogen Bond Functionalization Adjacent to Difluoromethyl Groups

While C-F bond activation is a primary focus in the chemistry of fluoroarenes, the functionalization of C-H bonds offers a complementary and often more direct route to molecular complexity. The presence of fluorine substituents can significantly influence the reactivity and regioselectivity of C-H activation.

Regioselective C-H Activation in Fluorinated Systems

The fluorine atom is known to direct ortho-C-H metalation. researchgate.net This directing effect can be exploited to achieve regioselective C-H functionalization in fluoroarenes. In the case of this compound, the C-H bonds on the aromatic ring are positioned ortho to fluorine atoms, making them potential sites for activation.

Furthermore, iridium-catalyzed ortho-selective C-H borylation of difluoromethyl arenes has been reported, highlighting the directing effect of the difluoromethyl group. nih.gov This suggests that the C-H bonds on the aromatic ring of this compound could be selectively functionalized under appropriate catalytic conditions.

Competition Between C-F and C-H Activation Pathways

A key aspect of the reactivity of partially fluorinated arenes is the competition between C-F and C-H bond activation. nih.govwhiterose.ac.uknih.gov The thermodynamic product of these reactions is often the metal fluoride (B91410) resulting from C-F activation, but kinetic control can favor C-H activation. nih.gov

Reactions Involving Difluoromethyl Radicals and Carbanions

The chemistry of difluoromethylated compounds is rich, often proceeding through radical or carbanionic intermediates. The generation and subsequent reaction of these species are central to the synthetic utility of difluoromethyl-containing reagents.

Generation and Reactivity of Difluoromethyl Radicals

The generation of difluoromethyl radicals (•CF2H) is a key step in many difluoromethylation reactions. researchgate.netrsc.org For fluoroaromatic compounds, this can be achieved under various conditions, often involving photoredox catalysis or chemical initiators. mdpi.comresearchgate.net While specific studies on this compound as a radical precursor are not detailed in the available literature, the general mechanism involves the homolytic cleavage of the C-H bond within the difluoromethyl group or through a single-electron transfer (SET) process. rhhz.net

Once generated, the difluoromethyl radical is a versatile intermediate. researchgate.net Its reactivity is influenced by its electronic character. Unlike the electrophilic trifluoromethyl radical (•CF3), the difluoromethyl radical (•CF2H) can exhibit nucleophilic character, allowing it to react preferentially with electron-deficient substrates. nih.gov This reactivity enables the difluoromethylation of a wide range of organic molecules, including heterocycles and electron-deficient π-systems. nih.gov Radical difluoromethylation reactions are valued for their mild conditions and high functional group tolerance. researchgate.net

Table 1: General Methods for Difluoromethyl Radical Generation

| Method | Precursor Type | Conditions | Ref. |

|---|---|---|---|

| Photoredox Catalysis | Sulfones, Sulfinates | Visible light, photocatalyst | mdpi.comsioc.ac.cn |

| Chemical Oxidation | Metal Sulfinates | Oxidant (e.g., tBuOOH) | nih.gov |

| Single Electron Transfer | Fluoroalkyl Sulfones | Electron donor/acceptor | cas.cn |

| Thermal/Photochemical | Iodo/Bromo precursors | Heat or UV light | cas.cn |

Nucleophilic Transfer of Difluoromethyl Units from Organosilanes

The nucleophilic transfer of a difluoromethyl group is another important synthetic strategy. Organosilicon reagents, such as (difluoromethyl)trimethylsilane (TMSCF2H), are effective for this purpose. univie.ac.atresearchgate.net These reactions typically require activation by a Lewis base, such as an alkoxide, to generate a transient, nucleophilic difluoromethyl species. This "ate" complex can then react with various electrophiles. univie.ac.at

Although there is no specific information available regarding the use of this compound in conjunction with organosilanes, the principle involves the transfer of a difluoromethyl anion equivalent. The highly fluorinated benzene ring in this compound would likely make direct deprotonation to form a carbanion challenging due to the electronic effects of the ring substituents. Therefore, methods typically rely on more readily available sources like TMSCF2H for generating the nucleophilic difluoromethyl unit. univie.ac.atresearchgate.net

Mechanistic Elucidation of Reactions Involving the Compound

Understanding the mechanisms of difluoromethylation is crucial for reaction optimization and the development of new synthetic methods. These reactions can proceed through complex catalytic cycles involving various reactive intermediates.

Proposed Catalytic Cycles for Difluoromethylation

Catalytic cycles for difluoromethylation, particularly those involving photoredox catalysis, have been extensively studied for various precursors. mdpi.comnih.gov A general photocatalytic cycle often begins with the excitation of a photocatalyst by visible light. The excited photocatalyst can then engage in a single-electron transfer with a difluoromethyl precursor to generate a difluoromethyl radical. nih.gov This radical then adds to the substrate, and the resulting radical intermediate is further oxidized or reduced to yield the final product and regenerate the catalyst. mdpi.com

While a specific catalytic cycle involving this compound has not been described, analogous systems provide a likely model. For instance, in the difluoromethylation of alkenes or arenes, the generated •CF2H radical adds to the substrate, and the subsequent steps complete the catalytic loop. mdpi.com

Role of Intermediates (e.g., Difluorocarbene, Meisenheimer-like Transition States)

Besides radicals and carbanions, other intermediates can play a role in the reactions of difluoromethyl compounds.

Difluorocarbene (:CF2) is a highly reactive intermediate that can be generated from various precursors. sioc.ac.cncas.cn It is known to undergo reactions such as cyclopropanations with alkenes and alkynes, and X-H insertions (where X = O, N, S). rsc.orgrsc.org The generation of difluorocarbene from a difluoromethyl group typically involves deprotonation followed by elimination of a leaving group. Given the structure of this compound, its conversion to difluorocarbene would require specific reaction conditions that are not commonly documented. Precursors like TMSCF2Br or PhSO2CF2H are more conventional sources of difluorocarbene. sioc.ac.cncas.cn

Meisenheimer-like transition states or complexes are intermediates in nucleophilic aromatic substitution (SNAr) reactions. These are formed when a nucleophile attacks an electron-deficient aromatic ring. While not directly related to reactions of the difluoromethyl group itself, if this compound were to undergo nucleophilic substitution on the aromatic ring, the reaction would proceed through such an intermediate. The high degree of fluorination on the benzene ring makes it highly electron-deficient and thus susceptible to nucleophilic attack.

Probing Hydrolytic Reactivity of Difluoromethylated Species

The stability of the difluoromethyl group in final products is an important consideration. The C-F bonds are generally strong, but their lability can be influenced by the molecular structure. rsc.org For example, an α-difluoromethyl group on a pyrrole ring can be labile under hydrolytic conditions, especially when the pyrrole is N-protected with an electron-withdrawing group. This is due to the propensity of the system to form azafulvenium-like intermediates, which facilitates the cleavage of the C-F bonds. rsc.org The electronic environment provided by the trifluorobenzene ring in products derived from this compound would be expected to influence the hydrolytic stability of the difluoromethyl group, although specific studies are lacking.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (Difluoromethyl)trimethylsilane |

| Phenylsulfonyl)difluoromethane |

| (Bromodifluoromethyl)trimethylsilane |

Based on a comprehensive search of publicly available scientific literature, there is insufficient detailed research data on the specific compound This compound (CAS No. 1214338-85-8) to fulfill the requirements of the requested article. While the compound is commercially available, dedicated studies focusing on its advanced spectroscopic characterization, its use in monitoring reactions, the structural elucidation of its derivatives, its role in mechanistic investigations, or its detailed vibrational spectroscopy analysis could not be located.

Advanced Spectroscopic Characterization and Computational Studies

Computational Chemistry for Deeper Insights

Computational chemistry provides a theoretical framework to investigate molecular systems, offering insights that complement and guide experimental work. For 2-(Difluoromethyl)-1,3,5-trifluorobenzene, computational methods are crucial for understanding its geometry, electronic structure, stability, and potential reaction pathways.

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost mdpi.com. DFT methods are widely used to determine the equilibrium geometry of molecules, which corresponds to the minimum energy arrangement of atoms on the potential energy surface.

The process of geometry optimization involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point is reached. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can predict key structural parameters. These parameters include the bond lengths between atoms (C-C, C-H, C-F) and the bond angles defining the molecule's three-dimensional shape. The optimized geometry is fundamental for calculating other molecular properties such as dipole moment, polarizability, and vibrational frequencies. While specific DFT data for the title compound is scarce, calculations on related fluorinated compounds provide representative insights into the expected structural parameters researchgate.net.

| Parameter | Description | Typical Predicted Value (Illustrative) |

|---|---|---|

| Bond Length (C-C) | Aromatic carbon-carbon bond | ~1.39 Å |

| Bond Length (C-H) | Aromatic carbon-hydrogen bond | ~1.08 Å |

| Bond Length (Ar-F) | Aromatic carbon-fluorine bond | ~1.35 Å |

| Bond Length (C-CF₂) | Bond between ring and difluoromethyl group | ~1.51 Å |

| Bond Angle (C-C-C) | Angle within the benzene (B151609) ring | ~120° |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations on similar fluorinated aromatic molecules.

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants and intermediates.

For a compound like this compound, computational methods can be used to:

Model Synthesis Pathways: Elucidate the step-by-step mechanism of its formation, for example, through fluorination reactions.

Predict Reactivity: Determine the most likely sites for electrophilic or nucleophilic attack by analyzing the molecule's electronic properties, such as electrostatic potential maps.

Calculate Reaction Energetics: Compute the activation energies (energy barriers) and reaction enthalpies for potential transformations. This data is critical for understanding reaction kinetics and predicting whether a reaction is thermodynamically favorable.

These computational studies help rationalize experimental observations and can guide the design of new synthetic routes or predict the chemical behavior of the compound under various conditions mdpi.com.

Quantum chemical methods, particularly DFT, are highly effective in predicting spectroscopic properties. One of the most common applications is the calculation of vibrational frequencies. Following a geometry optimization, a frequency calculation can be performed to yield the normal modes of vibration.

The predicted vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This theoretical spectrum can then be compared with the experimental FT-IR spectrum for several purposes:

Validation of Structure: A close match between the theoretical and experimental spectra provides strong evidence for the proposed molecular structure.

Assignment of Vibrational Bands: Theoretical calculations help in assigning the complex bands in an experimental spectrum to specific molecular motions (e.g., stretching, bending), which can be challenging to do from the spectrum alone.

It is a standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and for anharmonicity effects, thereby improving the agreement with experimental data. The ability to predict spectra is a powerful tool for identifying unknown compounds and for understanding the relationship between molecular structure and vibrational properties nih.govunibs.it.

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H Stretch | 3180 | 3053 | 3055 |

| Aromatic C=C Stretch | 1655 | 1589 | 1590 |

| Aromatic C-F Stretch | 1380 | 1325 | 1328 |

Note: The data presented is for illustrative purposes to demonstrate the methodology. A typical scaling factor for B3LYP functionals is ~0.96.

Research Applications of 2 Difluoromethyl 1,3,5 Trifluorobenzene and Its Derivatives

Medicinal Chemistry Applications

The introduction of fluorine into drug candidates is a well-established strategy to enhance properties such as metabolic stability, lipophilicity, and bioavailability. alfa-chemistry.com The difluoromethyl group offers distinct advantages, including a smaller increase in lipophilicity compared to the trifluoromethyl group and the ability to form hydrogen bonds. alfa-chemistry.com These characteristics are highly valuable in the design and synthesis of novel pharmaceuticals.

Design and Synthesis of Fluorine-Containing Pharmaceuticals

The difluoromethyl group is a key structural motif in the development of new pharmaceutical agents. nih.gov Its incorporation can lead to improved chemical, physical, and biological properties of bioactive molecules. nih.gov This is attributed to enhanced lipophilicity, which facilitates better cell membrane permeability and bioavailability. nih.gov Consequently, the integration of fluorine-containing moieties like the difluoromethyl group into lead compounds has become a routine and effective tactic in drug discovery. nih.gov

A variety of synthetic methods have been developed to introduce the difluoromethyl group into aromatic systems, which are common scaffolds in pharmaceuticals. These methods are crucial for creating a diverse range of drug candidates for biological screening.

Development of Lead Compounds and Drug Candidates with Difluoromethyl Moieties

The difluoromethyl group is considered a "lipophilic hydrogen bond donor," a property that allows it to act as a bioisostere of common functional groups like hydroxyl, thiol, and amine groups. acs.org This bioisosteric replacement can lead to enhanced binding affinity and specificity for biological targets. nih.gov The rational design of drugs containing the difluoromethyl moiety is aided by understanding its electronic and steric effects, which can be predicted and correlated with properties like lipophilicity using Hammett σ constants. acs.org

The development of novel drug candidates often involves the modification of existing bioactive scaffolds. For instance, the difluoromethylation of quinoxalin-2-ones, a privileged scaffold in medicinal chemistry, has been shown to be a viable strategy for generating new lead compounds with potential therapeutic applications. nih.gov

Table 1: Examples of Difluoromethyl-Containing Drug Candidates and their Therapeutic Targets

| Compound Class | Therapeutic Target | Rationale for Difluoromethyl Group |

| Quinoxalin-2-ones | Various (e.g., kinases, GPCRs) | Enhance target affinity and improve pharmacokinetic properties. nih.gov |

| Anisoles and Thioanisoles | Various | Act as a lipophilic hydrogen bond donor to mimic hydroxyl or thiol groups. acs.org |

Radiosynthesis of ¹⁸F-Difluoromethyl-Containing Radiotracers for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.govresearchgate.net It relies on the use of radiotracers labeled with positron-emitting isotopes, with fluorine-18 (¹⁸F) being the most common due to its favorable decay properties. nih.govnih.gov The development of ¹⁸F-labeled radiotracers containing the difluoromethyl group is an area of growing interest, as it allows for the in vivo tracking of biological processes and the study of drug distribution. researchgate.net

The radiosynthesis of these tracers presents unique challenges, often requiring specialized precursors and reaction conditions to achieve high radiochemical yields and molar activities suitable for PET imaging. nih.govresearchgate.net Two primary strategies have emerged: direct ¹⁸F-fluorination of a suitable precursor and ¹⁸F-difluoromethylation using a labeled reagent. researchgate.net Despite the synthetic hurdles, the ability to incorporate the ¹⁸F-CF2H group into bioactive molecules opens up new avenues for developing novel PET imaging agents. researchgate.net

Agrochemical Applications

The introduction of fluorine is also a highly successful strategy in the development of modern agrochemicals, including fungicides and herbicides. acs.orgnih.gov The difluoromethyl group, in particular, can moderately adjust key properties like metabolic stability, lipophilicity, and binding affinity, making it a valuable tool for optimizing the biological activity of pesticide molecules. acs.org

Synthesis of Novel Fungicides and Herbicides

The difluoromethyl group is a prevalent feature in many commercially successful fungicides. acs.org For example, benzovindiflupyr, a pyrazole carboxamide fungicide, incorporates a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride intermediate in its synthesis. ccspublishing.org.cnrhhz.net Similarly, isoflucypram, another succinate dehydrogenase inhibitor (SDHI) fungicide, utilizes a 3-difluoromethyl-5-fluoropyrazole carboxylate intermediate. rhhz.net The synthesis of these complex molecules often relies on the use of fluorine-containing building blocks. ccspublishing.org.cnccspublishing.org.cn

The development of new synthetic methodologies is crucial for accessing novel agrochemicals. For instance, the amido-Claisen rearrangement has been employed to synthesize key ketoesters that serve as precursors for difluoromethyl pyrazole carboxamide fungicides. ccspublishing.org.cn

Table 2: Examples of Agrochemicals Containing the Difluoromethyl Group

| Agrochemical | Type | Key Synthetic Intermediate |

| Benzovindiflupyr | Fungicide | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride ccspublishing.org.cnrhhz.net |

| Isoflucypram | Fungicide | 3-difluoromethyl-5-fluoropyrazole carboxylate rhhz.net |

| Pydiflumetofen | Fungicide | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivative ccspublishing.org.cn |

| Inpyrfluxam | Fungicide | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivative ccspublishing.org.cn |

Future Research Directions and Emerging Trends

Development of More Sustainable and Cost-Effective Synthetic Routes

The traditional synthesis of fluorinated compounds often involves harsh reagents and energy-intensive conditions, presenting both environmental and economic challenges. tandfonline.com A primary focus of future research will be the development of greener and more cost-effective methods for producing 2-(Difluoromethyl)-1,3,5-trifluorobenzene. This includes exploring pathways that utilize less hazardous starting materials and minimize waste generation.

One promising approach is the use of continuous flow chemistry. Flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for scalability. For instance, the use of low-cost 3D printed photoflow reactors has shown success in the synthesis of other difluoromethylated heterocycles and could be adapted for the synthesis of this specific benzene (B151609) derivative. nih.gov Another avenue involves the utilization of more atom-economical reagents. Fluoroform (CHF3), for example, is an ideal but relatively unreactive reagent for difluoromethylation. rsc.org Developing catalytic systems that can effectively activate fluoroform would represent a significant breakthrough in sustainable fluorine chemistry. tandfonline.comrsc.org

The "reverse" strategy, which involves starting with readily available perfluoroarenes and selectively functionalizing C-F bonds, is also gaining traction as a more sustainable alternative to traditional methods. researchgate.net This approach avoids the need for direct fluorination, which can be challenging and non-selective.

Exploration of Novel Catalytic Systems for Difluoromethylation and C-F Functionalization

The development of novel and more efficient catalytic systems is central to advancing the synthesis and functionalization of this compound. Current research is actively exploring a range of catalysts to achieve greater control and efficiency in difluoromethylation and C-F bond functionalization.

Key Areas of Catalytic Innovation:

| Catalyst Type | Application | Potential Advantages |

| Transition-Metal Catalysts | C-H and C-F bond functionalization | Earth-abundant 3d transition metals offer a more sustainable alternative to precious metals. researchgate.net |

| Photoredox Catalysts | C-F bond functionalization | Enables reactions under mild, visible-light conditions, offering high selectivity. researchgate.net |

| Biocatalysts | Asymmetric synthesis | Engineered enzymes, like myoglobins, can catalyze reactions with high enantioselectivity. nih.gov |

| Dual-Active-Centered Catalysts | Direct C-H difluoromethylation | Covalent organic frameworks with dual metal centers can enhance photocatalytic activity and selectivity. acs.org |

Recent advancements have seen the use of palladium-catalyzed cross-coupling reactions for difluoromethylation of aryl halides and boronic acids. rsc.org Visible light photoredox catalysis has also emerged as a powerful tool for C-F bond functionalization, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net Furthermore, the development of dual-active-centered covalent organic frameworks has shown promise for the direct C-H difluoromethylation of heterocycles, a strategy that could potentially be applied to aromatic systems like 1,3,5-trifluorobenzene (B1201519). acs.org

Advanced Mechanistic Studies to Guide Reaction Design

A deeper understanding of the reaction mechanisms underlying difluoromethylation and C-F functionalization is crucial for the rational design of more efficient and selective synthetic methods. Future research will increasingly rely on advanced spectroscopic techniques and computational modeling to elucidate these complex processes.

For instance, mechanistic studies have proposed that the difluoromethylation of some compounds proceeds through the in situ generation of difluorocarbene. beilstein-journals.orgnih.gov Understanding the factors that influence the formation and reactivity of such intermediates is key to optimizing reaction conditions. Similarly, investigations into photocatalytic C-F bond functionalization have pointed to the generation of difluoromethyl radical intermediates. researchgate.net

Computational tools, such as density functional theory (DFT) calculations, are becoming indispensable for predicting reaction pathways, transition state energies, and the influence of catalysts and substituents on reactivity. These theoretical insights, when combined with experimental data, will provide a powerful framework for designing novel and more effective synthetic strategies for this compound.

Expansion of Applications in Chemical Biology and Materials Science through Targeted Synthesis

The unique properties imparted by the difluoromethyl group, such as its ability to act as a lipophilic hydrogen bond donor, make this compound and its derivatives attractive candidates for applications in chemical biology and materials science. researchgate.net Future research will focus on the targeted synthesis of novel molecules with specific functionalities for these fields.

In chemical biology , the difluoromethyl group is considered a bioisostere for hydroxyl, thiol, and amine groups, meaning it can mimic their biological activity. researchgate.net This opens up possibilities for designing new drug candidates with improved metabolic stability and pharmacokinetic properties. nih.govresearchgate.net The synthesis of derivatives of this compound could lead to the development of new therapeutic agents.

In materials science , the incorporation of fluorine atoms into organic molecules can significantly enhance their thermal stability, chemical resistance, and optical properties. numberanalytics.com Fluoropolymers, for example, are known for their durability and low friction coefficients. researchgate.net Derivatives of this compound could be explored as monomers for the creation of novel polymers with tailored properties for applications in electronics, energy storage, and advanced coatings. numberanalytics.comnumberanalytics.com For instance, 1,3,5-trifluorobenzene itself has been investigated as an electrolyte additive to create a stable solid electrolyte interface in lithium-ion batteries. rsc.org

Integration of Artificial Intelligence and Machine Learning in Fluorine Chemistry Discovery

Potential Applications of AI and ML:

| Application | Description |

| Reaction Prediction | ML models can be trained to predict the outcomes of chemical reactions, aiding in the design of synthetic routes. rsc.org |

| Molecular Property Prediction | AI can predict the physicochemical and biological properties of novel fluorinated compounds, enabling virtual screening of large chemical libraries. thegradient.pub |

| De Novo Molecular Design | Generative models can design new molecules with desired properties from scratch. lindau-nobel.org |

| Automated Synthesis | "Self-driving laboratories" can use ML to automate and optimize synthetic workflows. thegradient.pub |

Q & A

Basic: What synthetic methodologies are recommended for introducing the difluoromethyl group into 1,3,5-trifluorobenzene derivatives?

To synthesize 2-(difluoromethyl)-1,3,5-trifluorobenzene, fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly employed. A stepwise approach involves halogen exchange reactions or direct fluorination of precursor aromatic rings. For example, nucleophilic substitution of a bromine or hydroxyl group with a difluoromethyl moiety under anhydrous conditions ensures regioselectivity . Reaction monitoring via NMR is critical to track fluorination efficiency and detect intermediates .

Basic: How can researchers validate the structural integrity of fluorinated aromatic compounds like this compound?

Structural validation requires multi-spectroscopic analysis:

- NMR : Identifies fluorine substitution patterns and quantifies chemical shifts (e.g., difluoromethyl groups typically resonate at δ −80 to −100 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., CHF for the target compound).

- X-ray crystallography : Resolves steric and electronic effects of fluorine substituents, as demonstrated in related fluorinated benzodiazepines .

Basic: What safety protocols are essential when handling fluorinated aromatic compounds in laboratory settings?

Key precautions include:

- Ventilation : Use fume hoods to mitigate inhalation risks, as fluorinated aromatics may release toxic vapors .

- Personal protective equipment (PPE) : Nitrile gloves and chemical-resistant aprons prevent dermal exposure.

- Emergency response : For spills, adsorbents like Florisil® neutralize reactive intermediates, while eyewash stations and emergency showers must be accessible .

Advanced: How does the difluoromethyl group influence the compound’s bioactivity in enzyme inhibition studies?

The difluoromethyl group enhances metabolic stability by resisting oxidative degradation (due to C–F bond strength) and modulates electronic effects. For instance, in succinate dehydrogenase inhibitors, the difluoromethyl moiety improves binding affinity to hydrophobic enzyme pockets via van der Waals interactions . Comparative studies with non-fluorinated analogs show a 10–100× increase in IC values, underscoring fluorine’s role .

Advanced: What computational strategies predict the stereoelectronic effects of fluorinated substituents in drug-receptor interactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of fluorine atoms. Molecular docking (AutoDock Vina) can simulate binding poses, revealing how difluoromethyl groups alter π-π stacking or hydrogen-bonding networks in protein targets . For example, fluorine’s inductive effect reduces basicity of adjacent amines, improving membrane permeability .

Advanced: How do solubility challenges in fluorinated aromatics impact formulation for in vivo studies?

Fluorinated compounds often exhibit low aqueous solubility. Strategies include:

- Co-solvent systems : Use dimethylacetamide (DMA) or PEG-400 to enhance solubility (e.g., 20% w/v in PEG-400 increases bioavailability by 50%) .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve pharmacokinetic profiles, as shown for related trifluorobenzaldehyde derivatives .

Advanced: What techniques identify biological targets of this compound derivatives?

- Chemical proteomics : Use photoaffinity labeling with azide-tagged analogs to capture protein interactions.

- Kinase profiling : Broad-spectrum assays (e.g., Eurofins KinaseProfiler™) screen for inhibition across 400+ kinases. Patent data suggests potential activity against MAP kinase pathways .

Advanced: How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Stability studies (HPLC monitoring) reveal:

- Acidic conditions (pH 2) : Degradation <5% over 24 hours due to fluorine’s electron-withdrawing protection.

- Oxidative stress (HO) : Minimal decomposition, contrasting with non-fluorinated analogs .

- Photostability : UV irradiation (ICH Q1B guidelines) shows no significant isomerization .

Advanced: What strategies address regioselectivity challenges in electrophilic substitution reactions of polyfluorinated benzenes?

- Directed ortho-metalation : Use tert-butyllithium to deprotonate specific positions, followed by quenching with electrophiles.

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers) to direct substitution to the difluoromethyl-bearing carbon .

Advanced: How do researchers resolve contradictory data on fluorinated compounds’ metabolic pathways?

Contradictions often arise from species-specific cytochrome P450 (CYP) metabolism. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.